1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
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Overview
Description
1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound with a unique structure that includes a benzyl group, a prop-1-en-2-ylphenyl group, and a urea moiety
Preparation Methods
The synthesis of 1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with an isocyanate derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or prop-1-en-2-ylphenyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield amine and carbonyl-containing products.
Scientific Research Applications
1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be compared with other similar compounds, such as:
N-Benzylurea: Lacks the prop-1-en-2-ylphenyl group, making it less complex and potentially less active in certain applications.
3-Phenylprop-2-en-1-ylurea: Contains a phenyl group instead of a benzyl group, which may affect its reactivity and biological activity.
1-Benzyl-3-phenylurea: Similar structure but without the prop-1-en-2-yl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)17-11-8-12-18(13-17)20(3,4)22-19(23)21-14-16-9-6-5-7-10-16/h5-13H,1,14H2,2-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHJILMXZBKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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